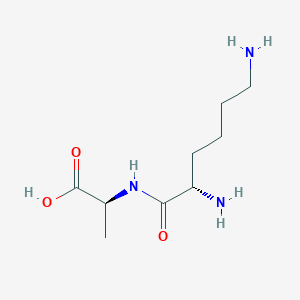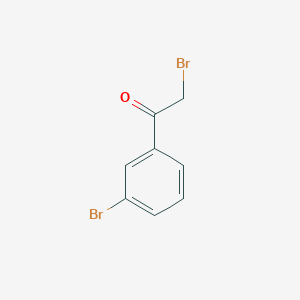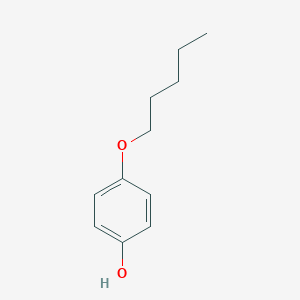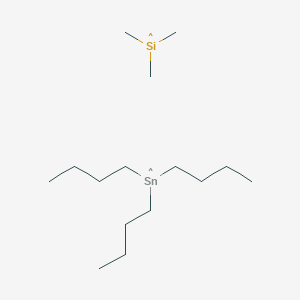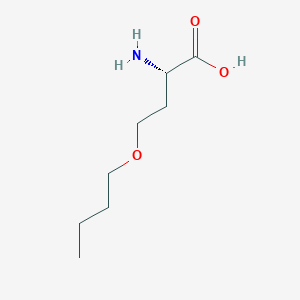
O-Butyl-l-homoserine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Butyl-l-homoserine is a small molecule that belongs to the class of homoserine lactones. It is a signaling molecule that is produced by many Gram-negative bacteria, including Pseudomonas aeruginosa, Agrobacterium tumefaciens, and Vibrio fischeri. O-Butyl-l-homoserine is involved in regulating bacterial gene expression, virulence, and quorum sensing. In recent years, there has been a growing interest in studying O-Butyl-l-homoserine due to its potential applications in scientific research.
Mécanisme D'action
O-Butyl-l-homoserine acts as a signaling molecule in bacterial communication. It binds to specific receptors on the surface of bacterial cells, triggering a cascade of events that lead to changes in gene expression and behavior. O-Butyl-l-homoserine is also involved in regulating the formation of biofilms, which are complex communities of bacteria that can cause infections.
Effets Biochimiques Et Physiologiques
O-Butyl-l-homoserine has a variety of biochemical and physiological effects on bacterial cells. It can regulate the expression of genes involved in bacterial virulence, motility, and biofilm formation. O-Butyl-l-homoserine can also affect the production of secondary metabolites and other signaling molecules.
Avantages Et Limitations Des Expériences En Laboratoire
O-Butyl-l-homoserine has several advantages and limitations for use in laboratory experiments. Its small size and chemical stability make it easy to synthesize and manipulate in the lab. However, O-Butyl-l-homoserine is only produced by certain bacterial species, limiting its use in studying other bacterial systems. In addition, the effects of O-Butyl-l-homoserine on bacterial cells can be complex and difficult to interpret.
Orientations Futures
There are many potential future directions for research on O-Butyl-l-homoserine. One area of interest is the development of new methods for synthesizing O-Butyl-l-homoserine, which could lead to more efficient and cost-effective production. Another area of research is the investigation of O-Butyl-l-homoserine's potential as a therapeutic agent for treating bacterial infections. Finally, further studies are needed to fully understand the complex effects of O-Butyl-l-homoserine on bacterial cells and to identify new applications for this signaling molecule.
Méthodes De Synthèse
O-Butyl-l-homoserine can be synthesized using various methods, including chemical synthesis and microbial fermentation. The chemical synthesis involves the condensation of l-homoserine with butyraldehyde, followed by purification and characterization of the product. Microbial fermentation involves the use of genetically modified bacteria to produce O-Butyl-l-homoserine in large quantities.
Applications De Recherche Scientifique
O-Butyl-l-homoserine has many potential applications in scientific research. It can be used as a tool to study bacterial communication and gene expression. O-Butyl-l-homoserine is also being investigated for its role in regulating bacterial virulence and biofilm formation. In addition, O-Butyl-l-homoserine has been studied for its potential use as a therapeutic agent in treating bacterial infections.
Propriétés
Numéro CAS |
17673-71-1 |
|---|---|
Nom du produit |
O-Butyl-l-homoserine |
Formule moléculaire |
C8H17NO3 |
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
(2S)-2-amino-4-butoxybutanoic acid |
InChI |
InChI=1S/C8H17NO3/c1-2-3-5-12-6-4-7(9)8(10)11/h7H,2-6,9H2,1H3,(H,10,11)/t7-/m0/s1 |
Clé InChI |
MNWJQZSYVCOGQD-ZETCQYMHSA-N |
SMILES isomérique |
CCCCOCC[C@@H](C(=O)O)N |
SMILES |
CCCCOCCC(C(=O)O)N |
SMILES canonique |
CCCCOCCC(C(=O)O)N |
Synonymes |
O-Butyl-L-homoserine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-acetyl-1,3-dimethyl-10H-benzo[g]pteridine-2,4-dione](/img/structure/B97030.png)
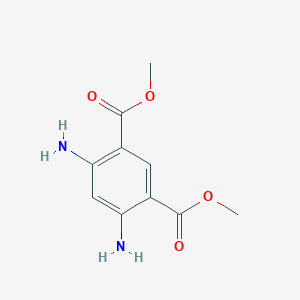
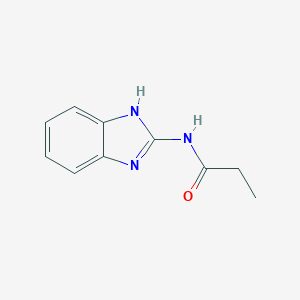
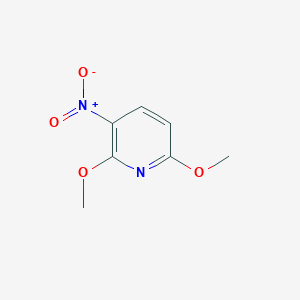
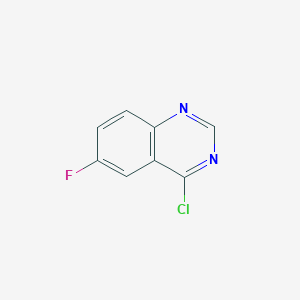
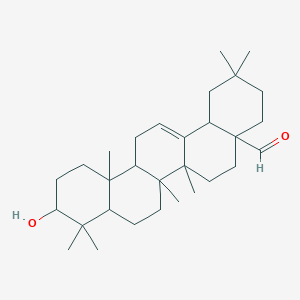
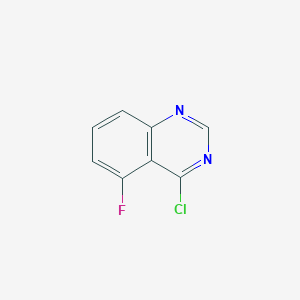
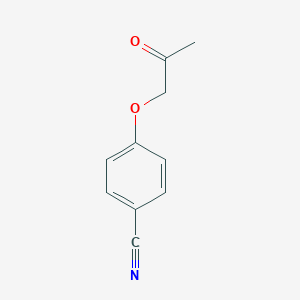
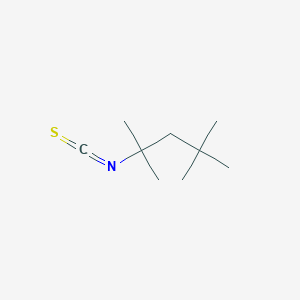
![Pyrrolo[2,1-b]quinazolin-9(1H)-one, 3-[o-(dimethylamino)phenyl]-2,3-dihydro-5-methoxy-](/img/structure/B97049.png)
